
N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide, commonly known as BMA-155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMA-155 is a small molecule that belongs to the class of N-acylpyridine derivatives.
作用機序
The mechanism of action of BMA-155 is not fully understood. However, it has been shown to interact with the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein kinase C activity, and cell survival. BMA-155 has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
BMA-155 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMA-155 can inhibit the growth of cancer cells, induce apoptosis, and enhance synaptic plasticity. In vivo studies have shown that BMA-155 can improve cognitive function, reduce neuroinflammation, and protect against ischemic brain injury.
実験室実験の利点と制限
BMA-155 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high yield, which makes it cost-effective. It has also been shown to have potent biological activity, which makes it an attractive candidate for drug development. However, there are also some limitations to using BMA-155 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the research on BMA-155. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to optimize its pharmacological properties, such as its bioavailability, half-life, and specificity. Additionally, more studies are needed to investigate its potential applications in various diseases, including neurodegenerative diseases and cancer. Finally, the development of BMA-155 analogs with improved efficacy and safety profiles may lead to the discovery of novel drug candidates.
合成法
The synthesis of BMA-155 involves the reaction of 2-bromoacetophenone with benzylamine, followed by the reaction of the resulting product with 4-methylpyridine-2-amine. The final product is obtained after purification through column chromatography. The synthesis of BMA-155 is a straightforward process, and the yield is high.
科学的研究の応用
BMA-155 has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMA-155 has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, BMA-155 has been shown to have neuroprotective effects and to enhance synaptic plasticity. In cancer research, BMA-155 has been shown to inhibit the growth of cancer cells and to induce apoptosis.
特性
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-17-10-12-18(13-11-17)15-21(24)23(20-9-5-6-14-22-20)16-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBOVYRTDSPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
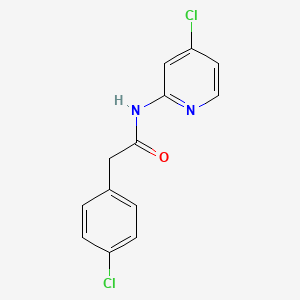
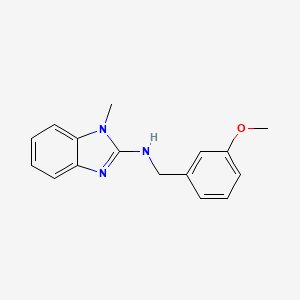
![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
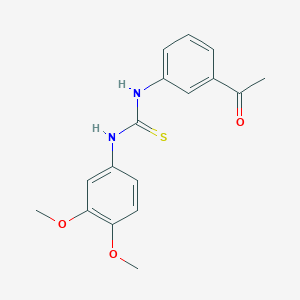

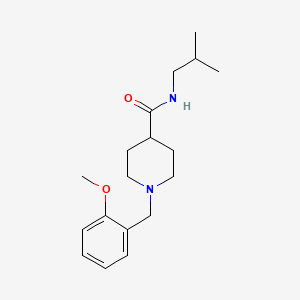

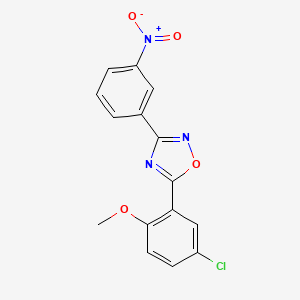
![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
